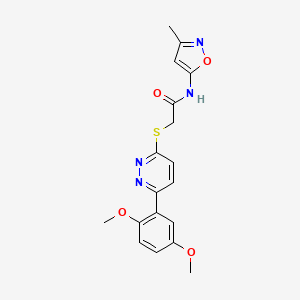

![molecular formula C17H12N2O3S2 B2575387 N-[4-(7-メトキシ-1-ベンゾフラン-2-イル)-1,3-チアゾール-2-イル]チオフェン-2-カルボキサミド CAS No. 921550-39-2](/img/structure/B2575387.png)

N-[4-(7-メトキシ-1-ベンゾフラン-2-イル)-1,3-チアゾール-2-イル]チオフェン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

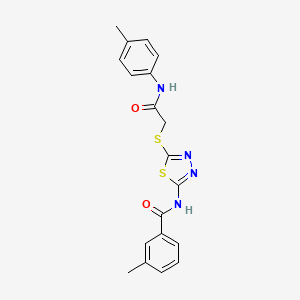

“N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

抗腫瘍および細胞毒性活性

ベンゾフランおよびチアゾール誘導体は、顕著な抗腫瘍および細胞毒性を示すことが見出されています . たとえば、特定の置換ベンゾフランは、劇的な抗癌活性を示しています . 同様に、いくつかのチアゾール誘導体は、さまざまな種類の癌細胞に対する強力な効果を示しています .

抗菌活性

ベンゾフラン化合物は、強力な抗菌特性を持つことが示されています . これは、新しい抗菌薬の開発のための潜在的な候補となります。

抗ウイルス活性

ベンゾフラン誘導体は、抗ウイルス活性も示すことが見出されています . これは、抗レトロウイルス薬の開発に使用できることを示唆しています .

抗炎症活性

チアゾール誘導体は、抗炎症特性を持つことが報告されています . これは、新しい抗炎症薬の開発のための潜在的な候補となります。

抗酸化活性

ベンゾフラン化合物は、強力な抗酸化活性を示すことが見出されています . これは、新しい抗酸化薬の開発に使用できることを示唆しています。

神経保護活性

チアゾール誘導体は、神経保護特性を持つことが報告されています . これは、新しい神経保護薬の開発に使用できることを示唆しています。

抗けいれん活性

チアゾール誘導体は、抗けいれん活性を示すことが見出されています . これは、新しい抗けいれん薬の開発のための潜在的な候補となります。

抗C型肝炎ウイルス活性

ベンゾフラン化合物は、抗C型肝炎ウイルス活性を示すことが見出されています . これは、新しい抗C型肝炎薬の開発に使用できることを示唆しています。

作用機序

Target of Action

Benzofuran compounds, which are a core part of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

生化学分析

Biochemical Properties

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong binding affinity towards certain enzymes, potentially inhibiting their activity. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species (ROS) and influencing cellular redox balance . Additionally, the benzofuran moiety in the compound is known for its antimicrobial properties, which could contribute to its interaction with microbial enzymes and proteins .

Cellular Effects

The effects of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, the compound’s impact on gene expression can lead to alterations in the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . These cellular effects highlight the potential of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Additionally, the compound’s interaction with transcription factors can result in changes in gene expression, further influencing cellular functions . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biological activity, influencing cellular processes such as proliferation and apoptosis over time . These findings suggest that N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a stable and effective agent for prolonged use in biochemical research.

Dosage Effects in Animal Models

The effects of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits therapeutic effects without significant toxicity . At higher dosages, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further excreted . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of the compound, while conjugation reactions involving glutathione and glucuronic acid aid in its detoxification and elimination . These metabolic pathways ensure the compound’s effective clearance from the body.

Transport and Distribution

The transport and distribution of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as albumin can aid in the systemic distribution of the compound, ensuring its delivery to target tissues . These transport and distribution mechanisms are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to these compartments, where it can exert its biological effects . The subcellular localization of the compound is crucial for its role in modulating cellular processes and pathways.

特性

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c1-21-12-5-2-4-10-8-13(22-15(10)12)11-9-24-17(18-11)19-16(20)14-6-3-7-23-14/h2-9H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVZSNGIOGNGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

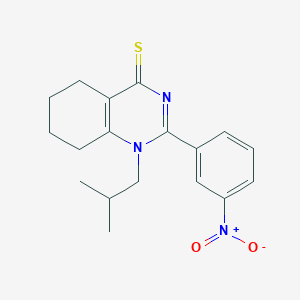

![3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2575305.png)

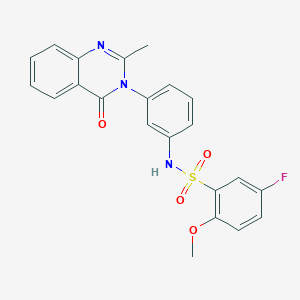

![N-(3,4-dimethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2575311.png)

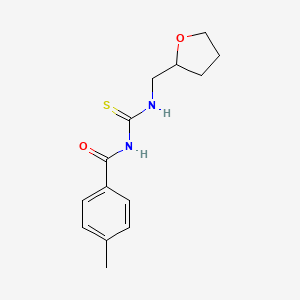

![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)